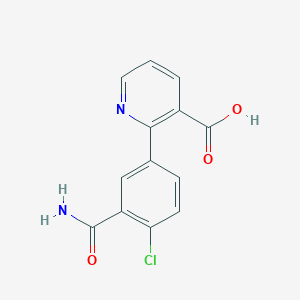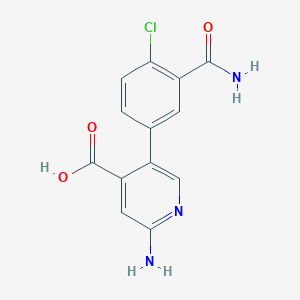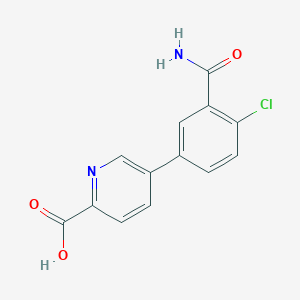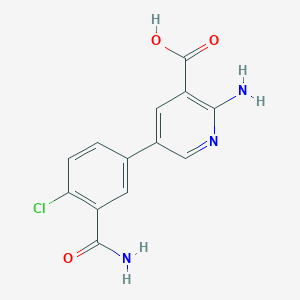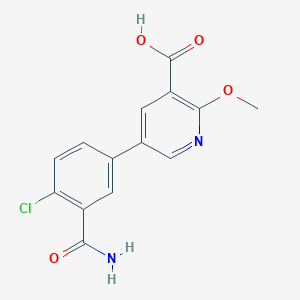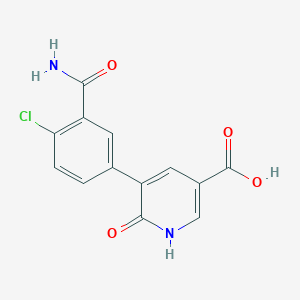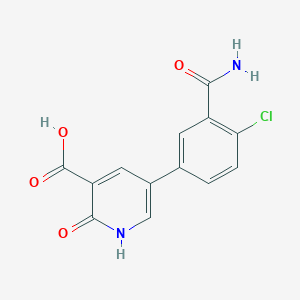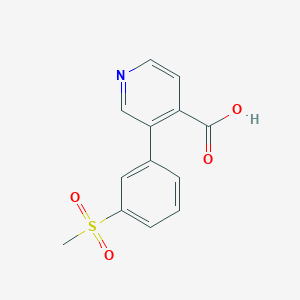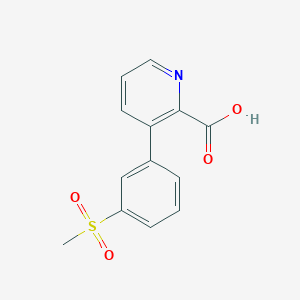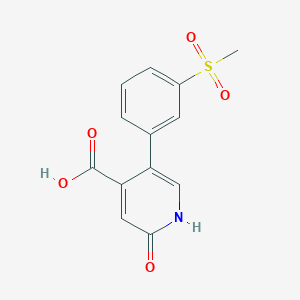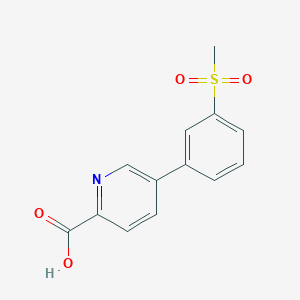
5-(3-Methylsulfonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylsulfonylphenyl)picolinic acid (MSPPA) is a synthetic compound with a wide range of applications in research and industry. It is a versatile compound with a range of properties that make it useful in many different contexts.
Aplicaciones Científicas De Investigación
5-(3-Methylsulfonylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used as a precursor for the synthesis of a range of other compounds, including drugs and pharmaceuticals. It has also been used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a building block for the synthesis of functionalized materials. In addition, 5-(3-Methylsulfonylphenyl)picolinic acid, 95% has been used in the synthesis of nanomaterials.
Mecanismo De Acción
5-(3-Methylsulfonylphenyl)picolinic acid, 95% has a range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of cytochrome P450 enzymes. It has also been shown to inhibit the activity of a range of other enzymes, including those involved in the metabolism of fatty acids and amino acids.
Biochemical and Physiological Effects
5-(3-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have a range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of cytochrome P450 enzymes. It has also been shown to inhibit the activity of a range of other enzymes, including those involved in the metabolism of fatty acids and amino acids. Furthermore, 5-(3-Methylsulfonylphenyl)picolinic acid, 95% has been shown to inhibit the growth of a range of bacteria, fungi, and other microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Methylsulfonylphenyl)picolinic acid, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a range of different conditions. Furthermore, it is soluble in a range of organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to using 5-(3-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments. It is not very soluble in water, and it is prone to hydrolysis in the presence of water. In addition, it is prone to oxidation in the presence of air.
Direcciones Futuras
5-(3-Methylsulfonylphenyl)picolinic acid, 95% has a range of potential applications in the future. It could be used as a precursor for the synthesis of a range of other compounds, including drugs and pharmaceuticals. It could also be used as a catalyst for the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a building block for the synthesis of functionalized materials. In addition, 5-(3-Methylsulfonylphenyl)picolinic acid, 95% could be used in the synthesis of nanomaterials, and it could be used as a drug delivery system. Furthermore, it could be used to study the biochemical and physiological effects of drugs and other compounds, and it could be used to develop new methods for drug synthesis. Finally, 5-(3-Methylsulfonylphenyl)picolinic acid, 95% could be used to develop new methods for the synthesis of polymers, heterocyclic compounds, and functionalized materials.
Métodos De Síntesis
5-(3-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized through a simple three-step process. The first step involves the reaction of 3-methylsulfonylphenol and acetic anhydride in the presence of a catalyst to form the intermediate compound, 3-methylsulfonylphenyl acetate. The second step involves the reaction of this intermediate with picolinic acid in the presence of a base to form 5-(3-Methylsulfonylphenyl)picolinic acid, 95%. The third step involves the purification of the compound by recrystallization.
Propiedades
IUPAC Name |
5-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILHTXZLJTYTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

